5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-23-15-5-4-13(18)10-17(15)25(21,22)20-11-12-6-7-19-14(9-12)16-3-2-8-24-16/h2-10,20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKNWQTZFYURGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of 5-fluoro-2-methoxybenzenesulfonamide to introduce a nitro group, followed by reduction to form the corresponding amine.
Coupling Reaction: The amine is then coupled with 2-(thiophen-2-yl)pyridine-4-carbaldehyde under reductive amination conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of sulfonamide compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests that 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide may also possess similar antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Potential
In vitro studies have demonstrated that this compound may inhibit cancer cell proliferation through various mechanisms, including:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may interfere with the cell cycle, preventing cancer cells from dividing and proliferating.
Recent investigations have focused on optimizing its structure to enhance anticancer efficacy, particularly in photodynamic therapy where light-sensitive compounds are used to target tumor cells.
Enzyme Inhibition
A significant area of research involves the inhibition of specific enzymes associated with various diseases. Notably, this compound has been studied as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. Inhibitors of nSMase2 have shown promise in reducing exosome release from the brain, suggesting therapeutic applications for neurodegenerative disorders.
Case Studies and Research Findings
Recent studies have highlighted the importance of structure–activity relationships (SAR) in optimizing the biological activity of related compounds. Key findings include:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant antibacterial effects against diverse bacterial strains were observed. |
| Anticancer Activity | Induction of apoptosis and cell cycle arrest were confirmed in various cancer cell lines. |
| Enzyme Interaction | The compound effectively inhibited nSMase2 activity, suggesting potential applications in neurodegenerative disease treatment. |
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
5-Fluoro-2-Methoxy-N-{4-[6-(Methylsulfonyl)-3-Pyridazinyl]Phenyl}Benzenesulfonamide
- Structure : Features a pyridazine ring instead of the pyridine-thiophene system.
- The methylsulfonyl group enhances polarity .
- Implications : Pyridazine derivatives are often explored for kinase inhibition, suggesting possible biological relevance .
N-(5-Bromo-2-Methoxypyridin-3-yl)-2,4-Difluorobenzenesulfonamide
- Structure : Substitutes fluorine with bromine on the pyridine ring and adds a second fluorine on the benzene ring.
- Key Differences : Bromine’s larger atomic radius and higher lipophilicity may influence pharmacokinetics. The additional fluorine could enhance metabolic stability .
- Synthetic Insight : Synthesized via sulfonylation of pyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride, a method applicable to the target compound .
5-Chloro-2-Methoxy-4-Methyl-N-(2-Phenylethyl)Benzenesulfonamide
- Structure : Replaces fluorine with chlorine and adds a methyl group on the benzene ring. The sulfonamide is linked to a phenylethyl group instead of a heterocyclic system.
- Key Differences : Chlorine’s electronegativity and steric effects may reduce reactivity compared to fluorine. The phenylethyl chain increases hydrophobicity .
N-[5-Fluoro-2-(4-Methylbenzyloxy)Pyrimidin-4-yl]Methanesulfonamide
- Structure : Utilizes a pyrimidine core with a 4-methylbenzyloxy substituent.
- Key Differences : Pyrimidine’s dual nitrogen atoms create distinct hydrogen-bonding capabilities. The benzyloxy group may enhance membrane permeability .
Data Tables and Research Findings
Table 1: Structural and Physicochemical Comparison
Discussion of Structural and Functional Implications
- Thiophene vs.
- Halogen Effects : Fluorine’s small size and high electronegativity optimize metabolic stability and bioavailability compared to bulkier halogens like bromine .
Biological Activity
5-Fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that allows for various interactions with biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The compound's IUPAC name is This compound , with the molecular formula and a molecular weight of 378.4 g/mol . The structural features include:
- A fluorine atom which can influence biological activity through its electronegativity.
- A methoxy group that may enhance lipophilicity and membrane permeability.
- A sulfonamide moiety , known for its role as a pharmacophore in various drugs.
Anticancer Activity
Research indicates that derivatives of this compound have been synthesized for use in photodynamic therapy (PDT) , a treatment method for cancer. These derivatives demonstrated significant efficacy in inhibiting tumor growth in vitro and in vivo, suggesting that the compound may have potential as an anticancer agent .
Enzyme Inhibition
The sulfonamide group is known to interact with various enzymes, particularly those involved in inflammatory pathways. Studies have shown that this compound can act as an enzyme inhibitor , which is critical for developing anti-inflammatory drugs. For instance, it has been tested against cyclooxygenases (COX) and lipoxygenases (LOX), showing promising inhibition profiles .
The proposed mechanism involves the binding of the sulfonamide group to the active site of target enzymes, disrupting their function. This interaction can lead to reduced production of inflammatory mediators, thereby alleviating symptoms associated with conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
-
Photodynamic Therapy Applications :
- In vitro studies demonstrated that modified versions of this compound could induce apoptosis in cancer cells when activated by light, leading to cell death without harming surrounding tissues .
- Anti-inflammatory Effects :
- Selectivity and Potency :
Data Table: Summary of Biological Activities
Q & A
Q. Example Table: Optimization Results
| Parameter | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Coupling Temp (°C) | 80–110 | 90 | 15% |
| Solvent (Coupling) | DMF vs. THF | THF | 10% Purity Gain |
What analytical techniques are essential for structural characterization of this compound?
Basic Guidance:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, thiophene protons at δ 7.1–7.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]⁺ = 417.08, observed 417.09) .
- Infrared Spectroscopy (IR): Identify sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹) .
How can X-ray crystallography resolve ambiguities in structural determination?
Advanced Methodology:
- Crystal Growth: Use slow evaporation of a dichloromethane/hexane mixture to obtain single crystals.
- Data Collection: Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.
- Key Structural Insights:
- Bond angles between the pyridine and thiophene rings (e.g., 120.5° vs. idealized 120°).
- Torsional strain in the methylene linker (C-S-N-C dihedral angle ~85°) .
Q. Example Table: Crystallographic Parameters
| Parameter | Observed Value | Idealized Value |
|---|---|---|
| S–O Bond Length (Å) | 1.43 | 1.44 |
| Pyridine-Thiophene Angle (°) | 118.2 | 120.0 |
What in vitro assays are recommended for preliminary biological evaluation?
Basic Protocol:
- Enzyme Inhibition: Screen against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms using fluorometric assays .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility: Use shake-flask method in PBS (pH 7.4) to assess bioavailability .
How can binding affinity and target interactions be studied computationally?
Advanced Methodology:
- Molecular Docking: Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues: Arg120, Tyr355 .
- MD Simulations: GROMACS for 100 ns trajectories to evaluate stability of the sulfonamide-target complex.
- Free Energy Calculations: MM-PBSA to estimate binding energies (ΔG ~ -8.2 kcal/mol suggests strong affinity) .
How do structural modifications influence biological activity?
Structure-Activity Relationship (SAR) Analysis:
Q. Example Table: SAR Trends
| Modification | Activity Change | Rationale |
|---|---|---|
| Fluorine → Chlorine at C5 | IC₅₀ ↓ 30% | Increased hydrophobicity |
| Pyridine → Benzene | IC₅₀ ↑ 2-fold | Improved planar stacking |
How can conflicting data on synthesis yields from different routes be reconciled?
Advanced Contradiction Analysis:
- Root Cause Identification:
- Catalyst Deactivation: Pd leaching in coupling reactions reduces yield reproducibility.
- Purification Artifacts: Column chromatography may discard high-polarity by-products, skewing yield calculations .
- Mitigation Strategies:
- Use Pd/C instead of homogeneous catalysts for easier recovery.
- Validate yields via HPLC-UV (220 nm) to account for all intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
